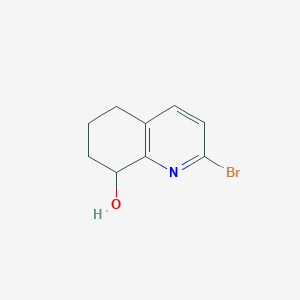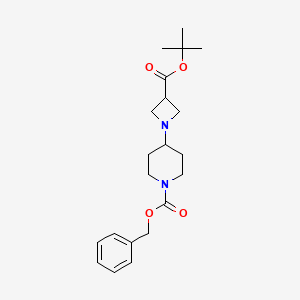
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, which is used to form the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis . Detailed NMR spectroscopic experiments, HRMS, and elemental analysis are used to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings provide conformational flexibility, allowing the compound to interact with various biological macromolecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of azetidine and piperidine rings, along with the tert-butoxycarbonyl protecting group. This combination provides distinct structural and chemical properties, making it valuable for various research applications.
特性
分子式 |
C21H30N2O4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-19(24)17-13-23(14-17)18-9-11-22(12-10-18)20(25)26-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3 |
InChIキー |
QJMRECWTZXAXKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)

![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
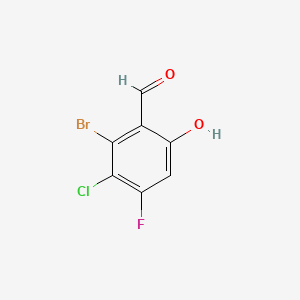
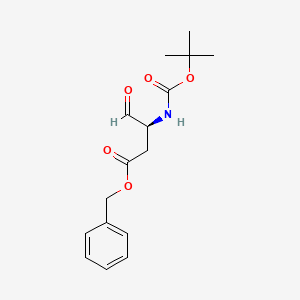
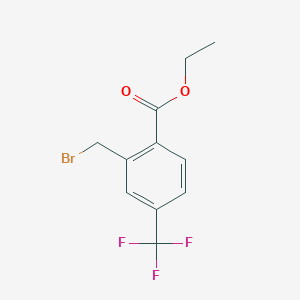
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
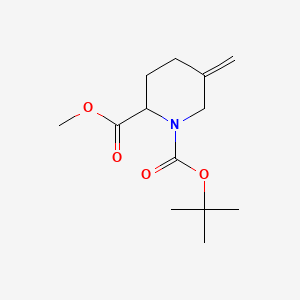
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)

